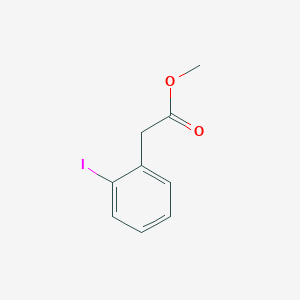

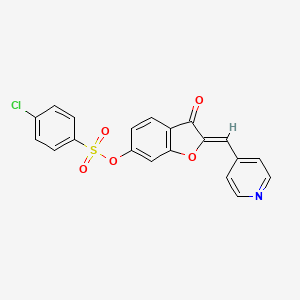

![molecular formula C7H4BCl2F3O2 B2605165 [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid CAS No. 2304546-23-2](/img/structure/B2605165.png)

[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2304546-23-2 . It has a molecular weight of 258.82 . The compound is solid at ambient temperature .

Molecular Structure Analysis

The IUPAC name for this compound is (3,5-dichloro-4-(trifluoromethyl)phenyl)boronic acid . The InChI code for this compound is 1S/C7H4BCl2F3O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H .Chemical Reactions Analysis

While specific chemical reactions involving “[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid” are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide .Physical And Chemical Properties Analysis

“[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid” is a solid at ambient temperature .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid, focusing on six unique applications:

Suzuki-Miyaura Cross-Coupling Reactions

[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is particularly valuable in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and intermediates . The compound’s stability and reactivity make it an ideal candidate for these reactions, facilitating the creation of diverse chemical structures.

Agrochemical Development

The compound is also significant in the development of agrochemicals. Its unique chemical properties, including the presence of trifluoromethyl and dichloro groups, enhance the biological activity of agrochemical agents. These properties contribute to the development of pesticides and herbicides that are more effective and have improved environmental profiles . The incorporation of such boronic acids in agrochemical formulations helps in protecting crops from pests and diseases more efficiently.

Pharmaceutical Research

In pharmaceutical research, [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is used to synthesize various biologically active molecules. Its role in the creation of boron-containing drugs is crucial, as these compounds often exhibit unique mechanisms of action and improved pharmacokinetic properties . The compound’s ability to form stable complexes with enzymes and proteins makes it a valuable tool in drug discovery and development.

Material Science

The compound finds applications in material science, particularly in the synthesis of advanced materials with specific properties. For example, it can be used to create polymers and other materials with enhanced thermal stability, chemical resistance, and mechanical strength . These materials are useful in various industries, including electronics, automotive, and aerospace, where high-performance materials are essential.

Catalysis

[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it an attractive choice for industrial processes . The compound’s catalytic properties are leveraged in the production of fine chemicals, pharmaceuticals, and other high-value products, where efficient and selective catalysis is crucial.

Insecticidal Activity

Recent studies have explored the insecticidal activity of boronic acids, including [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid. These compounds have shown potential as insecticides due to their ability to interfere with essential biological processes in insects . This application is particularly relevant in the development of new, more effective insect control agents that can help manage pest populations in agriculture and public health.

Mechanism of Action

Target of Action

The primary target of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid’s action involve the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which allows for the creation of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the action of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid.

properties

IUPAC Name |

[3,5-dichloro-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BCl2F3O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODWCXYMSFVDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BCl2F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronicacid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

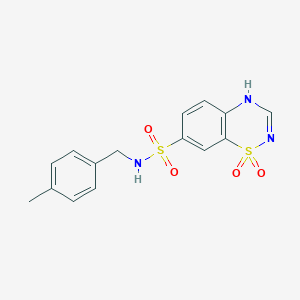

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2605086.png)

![6'-ethyl-10'-hydroxy-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2605087.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2605088.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2605089.png)

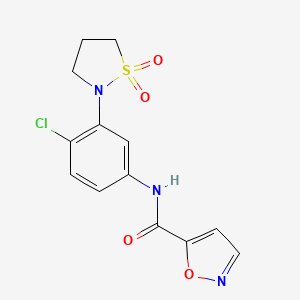

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2605090.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2605092.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2605093.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(trifluoromethyl)-1,3-oxazol-2-yl]propanamide](/img/structure/B2605098.png)

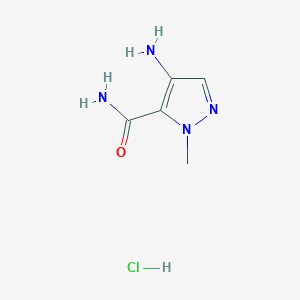

![4-methanesulfonyl-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2605099.png)